(S)-Mephenytoin is a chiral molecule, the S-enantiomer of the anticonvulsant drug mephenytoin. While the racemic mixture of mephenytoin is used clinically, (S)-Mephenytoin itself is primarily used in research. [] It serves as a probe substrate for CYP2C19, a cytochrome P450 enzyme responsible for metabolizing a wide range of drugs. [, , ]
The synthesis of (S)-Mephenytoin can be accomplished through various methods, with one notable approach being the Biltz method. This involves the cyclization of citrulline with benzilic acid under specific conditions to yield the desired product.
In one example, the synthesis involved using tritiated reagents to trace metabolic pathways and confirm structural integrity through radiometric assays .
(S)-Mephenytoin features a complex molecular structure that can be analyzed using various techniques such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.
(S)-Mephenytoin undergoes several metabolic transformations primarily through cytochrome P450 enzymes. The main pathways include:
The mechanism of action of (S)-Mephenytoin is primarily attributed to its ability to block voltage-gated sodium channels in neurons. This action stabilizes neuronal membranes and reduces excitability, which is critical in preventing seizures.
Studies have indicated that this compound also reduces post-tetanic potentiation at synapses, thereby preventing the spread of seizure activity across cortical areas .
(S)-Mephenytoin exhibits several important physical and chemical properties that influence its pharmacological profile:
(S)-Mephenytoin finds significant applications in clinical settings:
(S)-Mephenytoin ((+)-Mephenytoin) is a chiral hydantoin derivative with the systematic name (S)-5-Ethyl-3-methyl-5-phenylhydantoin. Its molecular formula is C₁₂H₁₄N₂O₂, yielding a molecular weight of 218.25 g/mol [9]. The compound features a stereogenic center at the 5-position of the hydantoin ring, where the ethyl and phenyl substituents create asymmetric geometry [1]. This S-configuration critically determines its biological interactions, particularly with cytochrome P450 enzymes. Crystallographic analyses reveal that the hydantoin ring adopts a puckered conformation, while the phenyl ring lies perpendicular to it, creating a T-shaped molecular profile [4].
Table 1: Physicochemical Properties of (S)-Mephenytoin
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₂ |
Molecular Weight | 218.25 g/mol |
Chiral Center | C5 position of hydantoin ring |
Specific Rotation | Not reported in literature |
LogP (Octanol-Water) | ~1.8 (estimated) |
Aqueous Solubility | Low (requires organic solvents) |
Melting Point | 136-138°C |
The stereochemistry dictates its metabolic fate: Unlike the R-enantiomer, which undergoes N-demethylation, (S)-Mephenytoin undergoes stereoselective aromatic para-hydroxylation mediated by CYP2C19 [1] [4]. Nuclear magnetic resonance spectroscopy confirms distinct chemical shift patterns for the S-enantiomer, particularly for protons adjacent to the chiral center, which differ by 0.3–0.7 ppm from the R-form [10]. This structural asymmetry also influences crystalline packing forces, as demonstrated by differential scanning calorimetry thermograms showing distinct phase transitions compared to racemic mixtures [5].
Industrial synthesis of mephenytoin typically begins with condensation of benzil, urea, and ethyl acetate under strongly basic conditions to form racemic 5-ethyl-5-phenylhydantoin, followed by N-methylation using methyl iodide [1]. Resolution of enantiomers is achieved through three primary methods:
Preferential Crystallization: Utilizing chiral resolving agents like N-acetylleucine to form diastereomeric salts. The differential solubility allows fractional crystallization, yielding (S)-Mephenytoin with >98% enantiomeric excess (ee) after three recrystallizations [6].
Chromatographic Separation: Preparative chiral stationary phases (CSPs) enable high-throughput resolution. The S,S-Whelk-O1 CSP with normal-phase hexane/2-propanol (83:17) achieves baseline separation (resolution factor Rs >1.5) [1]. Similarly, β-cyclodextrin columns resolve enantiomers using acetonitrile-triethylamine acetate mobile phases [1].
Enzymatic Resolution: Lipases from Candida antarctica selectively acetylate the R-enantiomer in organic solvents, leaving (S)-Mephenytoin unreacted (yield: 35–40%, ee >99%) [6].
Table 2: Chiral Separation Techniques for (S)-Mephenytoin
Method | Conditions | Enantiomeric Excess | Yield |
---|---|---|---|
Diastereomeric Salt Formation | N-Acetylleucine/isopropanol | >98% | 28% |
S,S-Whelk-O1 Chromatography | Hexane:2-propanol (83:17) | >99% | 95%* |
β-Cyclodextrin Chromatography | Acetonitrile-triethylamine acetate | 97% | 90%* |
Enzymatic Resolution | Candida antarctica lipase/vinyl acetate | >99% | 38% |
*Analytical recovery, not preparative yield
Modern asymmetric synthesis routes employ Evans oxazolidinone auxiliaries to install the chiral center early, achieving ee >95% but with lower overall yield (22%) due to multi-step sequences [9].
(S)-Mephenytoin exhibits pH-dependent stability in aqueous environments. Accelerated degradation studies reveal:
Table 3: Stability of (S)-Mephenytoin Oral Suspensions (Syrspend® SF-PH4)
Storage Condition | Time (Days) | Remaining (%) | Degradation Products Detected |
---|---|---|---|
5°C ± 3°C | 60 | 99.2% ± 0.8% | None |
22°C ± 4°C | 60 | 98.5% ± 1.2% | <0.5% hydantoic acid derivative |
40°C ± 2°C | 30 | 95.1% ± 2.1% | 1.8% ring-opened product |
Liquid formulations in Syrspend® SF-PH4 (a suspending vehicle free of potentially harmful excipients) show excellent physicochemical stability, with <2% degradation after 60 days at 22°C when protected from light. High-performance liquid chromatography-ultraviolet spectrometry analyses confirm no significant changes in pH, viscosity, or particle size distribution [5].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6